KLA peptide is classified as an anticancer peptide. It is derived from a larger family of peptides known for their ability to induce apoptosis through mitochondrial targeting. The synthesis of KLA peptide typically involves solid-phase peptide synthesis techniques, allowing for precise control over its sequence and modifications.
The synthesis of KLA peptide generally employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process involves the following steps:
The molecular structure of KLA peptide exhibits an alpha-helical conformation, particularly when interacting with lipid membranes. This helical structure is crucial for its biological activity, as it facilitates membrane penetration and disruption. The molecular weight of KLA peptide is approximately 1,200 Da, and its sequence consists of repeating KLA motifs that contribute to its amphipathic nature .
KLA peptide undergoes several chemical reactions that enhance its therapeutic potential:
The mechanism by which KLA peptide induces apoptosis involves several key steps:
KLA peptide exhibits several notable physical and chemical properties:
KLA peptide has several applications in scientific research, particularly in cancer therapeutics:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8